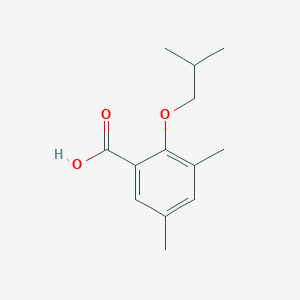

2-Isobutoxy-3,5-dimethylbenzoic acid

CAS No.:

Cat. No.: VC20686968

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3,5-dimethyl-2-(2-methylpropoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H18O3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8H,7H2,1-4H3,(H,14,15) |

| Standard InChI Key | SPEWYLGISZPTPA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)OCC(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone modified at three positions:

-

Carboxylic acid group at position 1.

-

Isobutoxy group () at position 2.

-

Methyl groups () at positions 3 and 5.

This arrangement creates steric hindrance around the aromatic ring, influencing reactivity and intermolecular interactions. The isobutoxy group’s branched alkoxy chain enhances lipophilicity, a critical factor in bioavailability for potential pharmaceutical applications .

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1369414-48-1 |

| Molecular Formula | |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-(2-Methylpropoxy)-3,5-dimethylbenzoic acid |

| Key Substituents | Isobutoxy, Methyl (×2) |

Synthetic Methodologies

Etherification of 3,5-Dimethylsalicylic Acid

A Williamson ether synthesis could introduce the isobutoxy group:

-

Deprotonation: Treat 3,5-dimethylsalicylic acid with a strong base (e.g., NaOH) in ethanol to form a phenoxide ion.

-

Acid Workup: Hydrolyze the intermediate ester to yield the carboxylic acid.

This method mirrors the synthesis of 2-ethoxybenzoic acid, where ethylation achieved an 80% yield using potassium tert-butoxide in dimethyl sulfoxide (DMSO) .

Oxidative Functionalization of Symmetrical Trimethylbenzenes

The patent CN105085228A describes oxidizing mesitylene (1,3,5-trimethylbenzene) to 3,5-dimethylbenzoic acid using oxygen and a composite catalyst . Adapting this approach:

-

Partial Oxidation: Introduce an isobutoxy group via radical-mediated C–H activation under catalytic conditions.

-

Selective Carboxylation: Employ directed ortho-metalation strategies to install the carboxylic acid group.

Physicochemical Properties

Predicted Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group; limited solubility in water.

-

Melting Point: Estimated >150°C based on analogues like 3,5-dimethylbenzoic acid (mp 168–170°C) .

-

Lipophilicity: High logP value (~3.5) inferred from the isobutoxy and methyl substituents, suggesting membrane permeability.

Table 2: Comparative Properties of Benzoic Acid Derivatives

| Compound | Molecular Weight | Melting Point | logP (Predicted) |

|---|---|---|---|

| 2-Isobutoxy-3,5-dimethylbenzoic acid | 222.28 | >150°C | 3.5 |

| 3,5-Dimethylbenzoic acid | 164.20 | 168–170°C | 2.1 |

| 2-Ethoxybenzoic acid | 180.16 | 98–100°C | 1.8 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s steric and electronic profile makes it a candidate for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to 2-ethoxybenzoic acid derivatives used in prodrug formulations .

-

Agrochemicals: Potential precursor to insect growth regulators (e.g., tebufenozide) that require lipophilic aromatic backbones .

Material Science

-

Liquid Crystal Synthesis: The rigid aromatic core and flexible isobutoxy chain could enable mesophase behavior in nematic liquid crystals.

| Supplier | Location | Purity | Packaging Options |

|---|---|---|---|

| Zhuhai Aobokai Biomedical Technology Co. | China | >95% | 1 kg, 5 kg |

| Anhui Henuo Biotechnology Co. | China | >90% | 100 g, 500 g |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.

-

Crystallography: Resolve single-crystal structures to study supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume